Methyl 2-(4,5-dimethoxy-2-(((5-methylisoxazol-3-YL)amino)sulfonyl)phenyl)acetate
Description
Methyl 2-(4,5-dimethoxy-2-(((5-methylisoxazol-3-YL)amino)sulfonyl)phenyl)acetate (CAS 497061-12-8) is a synthetic organic compound featuring a phenylacetate backbone substituted with 4,5-dimethoxy groups and a sulfonamide-linked 5-methylisoxazole moiety. The methyl ester group is a common pro-drug feature, often enhancing membrane permeability before enzymatic hydrolysis to the active acid form .
Properties
IUPAC Name |
methyl 2-[4,5-dimethoxy-2-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O7S/c1-9-5-14(16-24-9)17-25(19,20)13-8-12(22-3)11(21-2)6-10(13)7-15(18)23-4/h5-6,8H,7H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOYCSLESVQVQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC(=C(C=C2CC(=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4,5-dimethoxy-2-(((5-methylisoxazol-3-YL)amino)sulfonyl)phenyl)acetate typically involves the formation of the isoxazole ring through a cycloaddition reaction. This reaction can be catalyzed by metals such as Cu (I) or Ru (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable synthetic routes that ensure high yield and purity. The use of eco-friendly and cost-effective methods is preferred to minimize environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4,5-dimethoxy-2-(((5-methylisoxazol-3-YL)amino)sulfonyl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can result in a variety of products depending on the nucleophile used .
Scientific Research Applications
Methyl 2-(4,5-dimethoxy-2-(((5-methylisoxazol-3-YL)amino)sulfonyl)phenyl)acetate has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential therapeutic properties.
Drug Discovery: It serves as a valuable tool in the identification and optimization of new drug candidates.
Material Science: It is used in the synthesis of new materials with unique properties.
Biological Research: It is used to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of Methyl 2-(4,5-dimethoxy-2-(((5-methylisoxazol-3-YL)amino)sulfonyl)phenyl)acetate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application, but it often involves binding to specific proteins or enzymes, thereby modulating their activity. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized into two groups: sulfonylurea herbicides () and heterocyclic esters (). Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings
Structural Differences: Heterocyclic Moieties: The target compound substitutes the triazine ring in sulfonylureas (e.g., metsulfuron) with a 5-methylisoxazole group. Substituent Effects: The 4,5-dimethoxy groups on the phenyl ring enhance lipophilicity compared to simpler benzoate derivatives, which could influence soil adsorption or plant uptake .
Functional Implications :
- Sulfonamide vs. Sulfonylurea Linkages : Sulfonylureas (e.g., triflusulfuron) rely on a urea bridge for ALS inhibition, while the target compound’s sulfonamide linkage may confer distinct steric or electronic interactions.
- Methyl Ester : All compared compounds retain the methyl ester, suggesting a shared pro-drug activation mechanism via esterase hydrolysis .
Potential Applications: While sulfonylureas are well-established herbicides, the target compound’s isoxazole group could indicate exploration into novel ALS inhibitors or non-herbicidal uses (e.g., antimicrobial agents).
Biological Activity
Methyl 2-(4,5-dimethoxy-2-(((5-methylisoxazol-3-YL)amino)sulfonyl)phenyl)acetate (CAS No. 497061-12-8) is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant research findings.
- Molecular Formula : C15H18N2O7S
- Molar Mass : 370.38 g/mol
- Boiling Point : Approximately 540.6 °C (predicted)
- Density : 1.363 g/cm³ (predicted)
- pKa : 6.58 (predicted)
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against various bacterial strains.
Case Studies
-
Antimicrobial Screening :
- In a study published in Molecules, several derivatives of the compound were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound showed significant activity against Staphylococcus aureus and Escherichia coli .
- The introduction of specific functional groups, such as methoxy substituents, was found to enhance its efficacy against Candida albicans and other pathogens .
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Structure-Activity Relationship (SAR) :
- The SAR analysis revealed that the presence of a methoxy group at the 4 and 5 positions on the aromatic ring improves hydrophobicity and consequently increases antimicrobial activity .
- Compounds with longer side chains generally exhibited enhanced activity, indicating that structural modifications can lead to improved biological performance .
Biological Mechanisms
The mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with microbial cell membranes or specific metabolic pathways essential for bacterial survival.
Comparative Analysis of Biological Activity
| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against C. albicans |
|---|---|---|---|
| Methyl 2-(4,5-dimethoxy...) | Moderate | High | Moderate |
| Control Compound A | Low | Moderate | Low |
| Control Compound B | High | Low | High |
Safety and Toxicology
Preliminary toxicity assessments indicate that this compound does not violate Lipinski's rule of five, suggesting favorable pharmacokinetic properties . Further toxicological studies are necessary to evaluate its safety profile comprehensively.
Q & A
Q. Key Variables :
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonamide coupling efficiency .
- Temperature : Controlled heating (60–80°C) is critical to avoid side reactions during sulfonamide formation .
- Catalysts : Use of coupling agents like EDCI/HOBt improves amide bond formation .
What analytical techniques are essential for characterizing this compound, and how are structural ambiguities resolved?
Q. Basic Characterization :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., dimethoxy groups at C4/C5 and sulfonamide linkage at C2) .
- HPLC : Purity assessment (>95% by reversed-phase C18 column, methanol/water mobile phase) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] expected at m/z 469.12) .
Q. Advanced Methods :
- X-ray Crystallography : Resolves stereochemical ambiguities in the sulfonamide and isoxazole moieties .
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals in the aromatic region .
How can researchers design initial biological activity assays for this compound?
Q. Basic Screening :
Q. Advanced Screening :
- Kinase Profiling : Broad-panel kinase assays to identify off-target interactions .
- Metabolic Stability : Liver microsome studies (human/rat) to assess CYP450-mediated degradation .
What strategies optimize reaction conditions to improve synthetic yield?
Q. Methodological Approaches :
- DoE (Design of Experiments) : Systematic variation of temperature, solvent, and stoichiometry to identify optimal conditions .
- Microwave-Assisted Synthesis : Reduces reaction time for sulfonamide coupling (e.g., 30 mins at 100°C vs. 12 hrs conventionally) .
- In Situ Monitoring : Use of FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Case Study : A 20% yield increase was achieved by replacing THF with DMF in the sulfonylation step, reducing byproduct formation .
How can structure-activity relationship (SAR) studies be conducted for this compound?
Q. Advanced SAR Strategies :
Substituent Variation :
- Replace dimethoxy groups with ethoxy or halogenated analogs to assess hydrophobic/hydrophilic balance .
- Modify the isoxazole ring (e.g., 5-ethyl instead of 5-methyl) to evaluate steric effects .
Biological Testing : Compare IC values across analogs in enzyme/cell-based assays .
Computational Modeling : Molecular dynamics simulations to predict binding affinities with target proteins .
Example : Analogs with bulkier substituents on the phenyl ring showed reduced herbicidal activity, suggesting steric hindrance at the active site .
How should contradictory biological activity data be analyzed?
Q. Methodological Resolution :
Orthogonal Assays : Validate initial findings using alternative methods (e.g., SPR for binding affinity if ELISA results are inconsistent) .
Metabolite Profiling : LC-MS/MS to identify degradation products that may interfere with activity .
Structural Analysis : Compare crystallographic data with docking predictions to reconcile discrepancies in binding modes .
Case Study : Inconsistent cytotoxicity data in MCF-7 cells were traced to batch-dependent impurities, resolved via HPLC purification .
What computational tools predict the compound’s interaction with biological targets?
Q. Advanced Modeling :
- Molecular Docking (AutoDock Vina, Glide) : Predict binding poses with Bcl-2 or kinase domains using the compound’s 3D structure (PubChem CID: 5051858) .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Models : Train models on analog datasets to predict bioactivity and optimize lead compounds .
Validation : Experimental IC values correlated strongly (R = 0.89) with docking scores for Bcl-2 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
